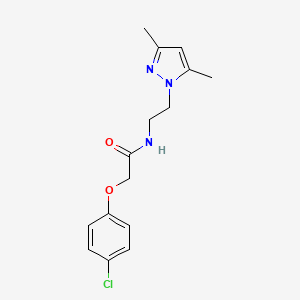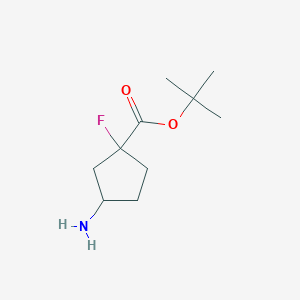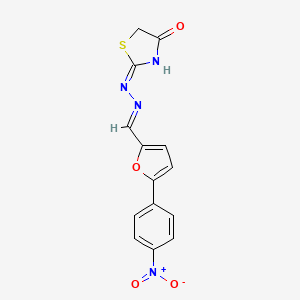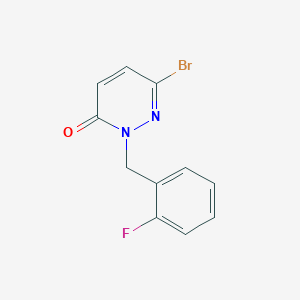![molecular formula C14H13BrN2 B2377989 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide CAS No. 75614-71-0](/img/structure/B2377989.png)
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound features a pyrrolo[2,3-b]pyridine core with a benzyl group attached to the nitrogen atom, and a bromide ion as the counterion.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Biochemical Pathways
This pathway, when abnormally activated, is associated with the progression and development of several cancers .
Pharmacokinetics
The low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, suggests they may have beneficial pharmacokinetic properties .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type and stage of cancer, the patient’s overall health and genetic makeup, and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core.
Quaternization: The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, such as methyl iodide or benzyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the benzyl group.
7-methyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide: A similar compound with a methyl group instead of a benzyl group.
7-phenyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for FGFRs compared to other similar compounds. This structural feature may contribute to its potent biological activity and potential therapeutic applications.
Properties
IUPAC Name |
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLTWWUZMHZGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2377914.png)


![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2377921.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
